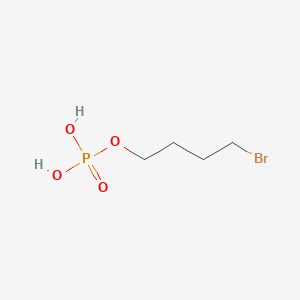![molecular formula C28H53BrNO7P B13711321 N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is a complex organic compound used in various fields of scientific research. This compound is particularly significant in the study of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and structure.
準備方法
The synthesis of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves multiple steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The isopropylidene group is introduced to protect the hydroxyl groups, and the bromoethyl group is added through a substitution reaction. The final product is obtained after phosphorylation of the sphingosine backbone. Industrial production methods typically involve optimizing these steps to achieve high yields and purity .
化学反応の分析
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: The bromoethyl group can be substituted with other nucleophiles to create different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is widely used in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex sphingolipid analogs.
Biology: It helps in studying the role of sphingolipids in cell signaling and membrane structure.
Medicine: It is used in the development of therapeutic agents targeting sphingolipid metabolism.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The compound can modulate sphingolipid metabolism and signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation. The phosphorylation of the sphingosine backbone plays a crucial role in its biological activity .
類似化合物との比較
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine can be compared with other sphingosine derivatives, such as:
N-Boc-sphingosine: Lacks the bromoethyl and isopropylidene groups, making it less versatile in chemical modifications.
N-Boc-[N-3-O-isopropylidene]-sphingosine: Lacks the bromoethyl group, limiting its use in substitution reactions.
N-Boc-[N-3-O-isopropylidene]-1-(-chloroethyl)phosphoryl-D-erythro-sphingosine: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications.
This compound stands out due to its unique combination of protective groups and functional groups, making it a valuable compound in various research fields.
特性
分子式 |
C28H53BrNO7P |
|---|---|
分子量 |
626.6 g/mol |
IUPAC名 |
tert-butyl (4S)-4-[[2-bromoethoxy(hydroxy)phosphoryl]oxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C28H53BrNO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-24(23-35-38(32,33)34-22-21-29)30(28(5,6)36-25)26(31)37-27(2,3)4/h19-20,24-25H,7-18,21-23H2,1-6H3,(H,32,33)/b20-19+/t24-,25?/m0/s1 |
InChIキー |
VNDADUIUBJVJTF-JDEQAZMXSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
正規SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


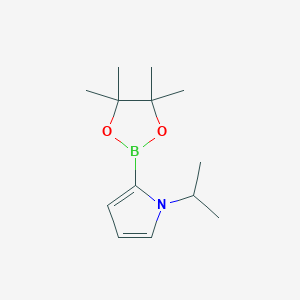
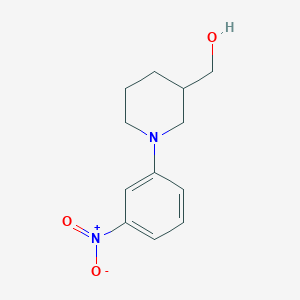
![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
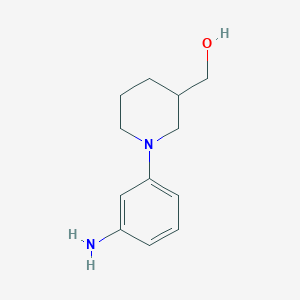
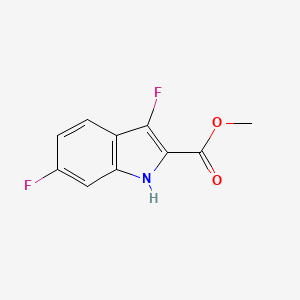
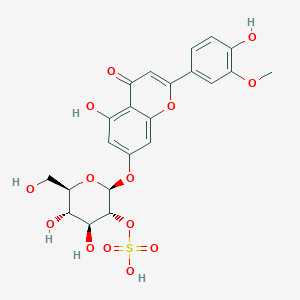

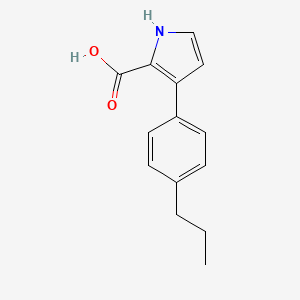
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
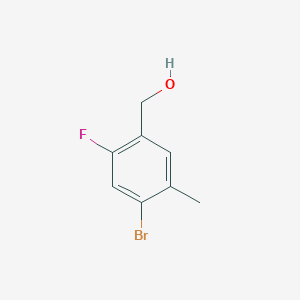
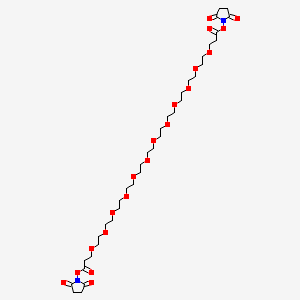
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
